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Compound of Interest

Compound Name: Cefdinir related compound A
CAS No.: 178422-42-9
Cat. No.: B1180400
Get Quote
. J

Executive Summary

In the quality control and development of Cefdinir (a third-generation cephalosporin), the
identification of impurities is critical for regulatory compliance (USP/EP/JP). Cefdinir Related
Compound A is a specific degradation product defined by the USP as a mixture of four
diastereoisomers. Unlike the

-isomer (Related Compound B), which is a geometric isomer of the oxime, Related Compound
A results from the hydrolytic opening of the

-lactam ring followed by an intramolecular rearrangement.

This guide provides a technical comparison of the spectroscopic signatures (NMR, MS, IR) of
Cefdinir and the isomeric mixture of Related Compound A. It is designed for analytical
scientists requiring definitive structural confirmation during impurity profiling.

Structural Identity & Origin

To interpret the spectroscopic data, one must first understand the structural transformation.
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o Cefdinir (Parent API): Contains a bicyclic cephem nucleus (

-lactam fused to a dihydrothiazine ring) with an exocyclic vinyl group at C-3.

e Related Compound A (Impurity): Formed via acid-catalyzed hydrolysis of the

-lactam bond. The unstable intermediate rearranges, incorporating the vinyl group into a new
furo[3,4-d][1,3]thiazine ring system.

e The Isomers: The rearrangement creates two new chiral centers (at C-2 and C-5 of the new
ring), resulting in 4 diastereoisomers (labeled

in pharmacopeial monographs). These isomers often co-elute or appear as a cluster in
HPLC but show distinct "fingerprints” in NMR.

Related Compound A

Feature Cefdinir (Parent) .
(Impurity)
CAS Registry 91832-40-5 178422-42-9 (Mixture)
Formula
Molecular Weight 395.42 Da 413.43 Da (+18 Da, hydrolysis)

Furo[3,4-d][1,3]thiazine (Open
Core Structure

-Lactam + Dihydrothiazine Ring)
Vinyl ( Methyl (
Key Functional Group
) ) on new ring

Experimental Workflow: Isolation & Characterization

The following protocol ensures the generation of valid spectroscopic data for comparison.
Step 1: Enrichment & Isolation

o Stress Condition: Subject Cefdinir standard to Acidic Hydrolysis (0.1 N HCI, 60°C, 2 hours) to
maximize Related Compound A formation.
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o Separation: Use Preparative HPLC (C18 column) with a mobile phase of Ammonium
Formate (pH 4.5) : Methanol.

e Collection: Collect the peak cluster eluting before Cefdinir (RRT ~0.85 - 1.15).
o Lyophilization: Freeze-dry fractions immediately to prevent further degradation.
Step 2: Analytical Setup

e NMR: Dissolve 5-10 mg in DMSO-

. Acquire
H (500 MHz+) and 2D COSY/HSQC.

e MS: ESI-MS in Positive Mode (0.1% Formic Acid).

Spectroscopic Data Comparison
A. Mass Spectrometry (MS)

The primary differentiator is the molecular weight shift due to hydrolysis.

o Related Compound )
Parameter Cefdinir Interpretation
A (Isomers)

Mass shift of +18 Da

Parent lon m/z 396 m/z 414 indicates addition of

(hydrolysis).

) ) ) ) The aminothiazole
m/z 227 (Side chain m/z 227 (Side chain ] ] )
Fragment lons ) side chain remains
cleavage) intact) )
unchanged in both.

Common adducts
Na+ Adduct m/z 418 m/z 436
follow the +18 trend.

B. Nuclear Magnetic Resonance (
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H NMR)

This is the definitive tool for identification. The "Mixture of Isomers" nature of Compound A

results in signal doubling or complex multiplets for the new ring protons.

Cefdinir (Diagnostic

Related Compound

Region . A (Diagnostic Structural Insight
Signals) .
Signals)
The 4-membered ring
5.20 (d, H-6) Absent is broken; these
. sen
-Lactam Ring characteristic doublets
5.80 (dd, H-7) .
disappear.
6.90 (dd, -CH=) The vinyl group
i cyclizes to form the
Vinyl Group Absent

5.30/5.60 (d, =CH

)

methyl-substituted

furo-thiazine ring.

New Ring (Furo-

thiazine)

N/A

1.25 - 1.45 (d, -CH

)

New Methyl Signal:
Diagnostic doublet.
Appears as multiple
doublets due to

isomer mixture.

New Ring Methines

N/A

4.50 - 5.10 (m)

New signals for H-2
and H-5 of the furo-
thiazine ring. Complex
multiplets due to

diastereomers.

Side Chain

6.72 (s, Thiazole H)

6.70 - 6.80 (s)

Minimal change; side

chain is unaffected.

Expert Insight: In the

H NMR of Related Compound A, look for the methyl doublets upfield (~1.3 ppm). You will likely
see 2-4 distinct doublets of varying intensity, representing the ratio of the diastereomers (
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) present in the mixture.

C. Infrared Spectroscopy (FT-IR)

Useful for confirming the loss of the strained

-lactam ring.

o Cefdinir: Sharp band at 1760-1780 cm

(

-lactam C=0 stretch).

» Related Compound A: Absence of the ~1770 cm

band. Appearance of bands at 1700-1740 cm
(carboxylic acid / unstrained

-lactone).

Mechanistic & Logical Visualization

The following diagram illustrates the degradation pathway and the decision logic for identifying
these isomers using the data above.
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Cefdinir (Z-lsomer)
MW: 395.4
Beta-Lactam Intact

Acidic Hydrolysis
(pH < 2, Heat)

| Open-Ring Intermediate |

I (Unstable) !

Intramolecular Rearrangement
(Vinyl group cyclization)

Related Compound A
(Furo[3,4-d][1,3]thiazine)
MW: 413.4 (+H20)

Mixture of 4 Diastereomers
(Isomers a, b, c, d)

Step 1

Check MS:

[M+H]+ = 4147

Step 2

Check NMR:

New Methyl Doublet (~1.3 ppm)?
Loss of Vinyl Signals?
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Caption: Mechanistic pathway from Cefdinir to Related Compound A isomers, with analytical
decision nodes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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